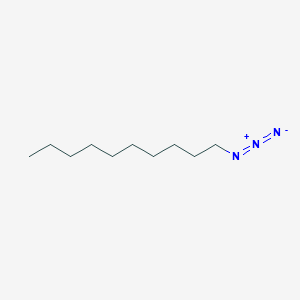

1-Azidodecano

Descripción general

Descripción

1-Azidodecane, also known as decyl azide, is a compound with an azide head and a 10-carbon tail . It has a molecular formula of C10H21N3 .

Synthesis Analysis

The synthesis of 1-azidodecane involves the reaction of 1-Bromodecane with sodium azide. This reaction is typically carried out in dimethylformamide at 100 °C .Molecular Structure Analysis

The molecular structure of 1-Azidodecane consists of a 10-carbon chain with an azide group attached at one end . The average mass of the molecule is 183.294 Da .Chemical Reactions Analysis

1-Azidodecane can undergo a bulk azide–alkyne cycloaddition with phenyl propargyl ether under conditions of linear heating . This reaction yields isomeric 1,4- and 1,5-adducts .Physical and Chemical Properties Analysis

1-Azidodecane has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It has 3 H bond acceptors, 0 H bond donors, and 9 freely rotating bonds .Aplicaciones Científicas De Investigación

Química de polímeros

El 1-Azidodecano se usa en la síntesis de oligómeros de secuencia definida estéreocontrolados . En este proceso, se introducen diferentes unidades de cadena lateral utilizando bloques de construcción de haluros de alquilo. El protocolo sintético se ha optimizado y automatizado con éxito. Además, se demostró la posible modificación posterior a la síntesis de los oligómeros utilizando química de "clic" .

Química de clic

El hexámero se modificó utilizando una reacción de "clic" azida-alquino catalizada por Cu(I) (CuAAC) con this compound . Esta reacción demuestra la versatilidad del this compound en la química de clic, una herramienta poderosa para crear estructuras moleculares complejas.

Química física

El this compound participa en la cicloadición en masa de azida-alquino con éter de propil fenil . El mecanismo de reacción implica dos canales paralelos que producen respectivamente aductores isoméricos 1,4- y 1,5- . Esta reacción se estudia en detalle bajo las condiciones de calentamiento lineal .

Estudios cinéticos

La cicloadición en masa de azida-alquino entre this compound y éter de propil fenil proporciona una oportunidad única para investigar las características cinéticas y mecanísticas . La reacción sigue la cinética de segundo orden y las energías de activación para los canales paralelos se han estimado en 82 ± 1 kJ mol −1 .

Síntesis de ligandos

El this compound se utiliza en la síntesis de 2,6-bis(((1-decil-1H-1,2,3-triazol-4-il)metoximetil)piridina . Este compuesto se prepara mediante reacciones de clic entre 2,6-bis((prop-2-in-1-iloxi)metil)piridina y this compound catalizadas por ion cuproso .

Química de coordinación

El ligando sintetizado utilizando this compound se utiliza en reacciones de complejación con algunos iones metálicos [Cu(II), Pt(IV) y Au(III)] . Esto destaca el papel del this compound en el campo de la química de coordinación .

Mecanismo De Acción

Target of Action

1-Azidodecane is a compound with an azide head and a 10-carbon tail . The primary target of 1-Azidodecane is the alkyne, BCN, DBCO groups . The azide (N3) group in 1-Azidodecane can react with these groups via Click Chemistry .

Mode of Action

The mode of action of 1-Azidodecane involves a reaction known as the azide-alkyne cycloaddition . This reaction is studied in detail under conditions of linear heating . The reaction mechanism involves two parallel channels that respectively yield isomeric 1,4- and 1,5-adducts . This unusual effect is a sign of the unique kinetics when the parallel channels have equal activation energies .

Biochemical Pathways

The azide-alkyne cycloaddition reaction it participates in is a well-known reaction in biochemistry, often used in the synthesis of various biochemical compounds .

Result of Action

The result of the azide-alkyne cycloaddition reaction involving 1-Azidodecane is the formation of isomeric 1,4- and 1,5-adducts . These adducts are formed in equal amounts, indicating that the reaction follows second-order kinetics .

Action Environment

The reaction involving 1-azidodecane has been studied under conditions of linear heating , suggesting that temperature could be a significant environmental factor.

Safety and Hazards

Safety measures for handling 1-Azidodecane include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 1-Azidodecane are not fully understood due to the limited research available. Azides are generally reactive and can participate in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds. The nature of these interactions depends on the specific conditions and the other molecules involved .

Cellular Effects

The cellular effects of 1-Azidodecane are currently unknown. Azides can influence cell function in various ways. They can affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects depend on the type of cell and the concentration of the azide .

Molecular Mechanism

Azides are known to react with alkynes in a process called the Huisgen cycloaddition . This reaction results in the formation of a 1,2,3-triazole ring, a five-membered ring containing two carbon atoms, two nitrogen atoms, and one nitrogen atom at the 1-position .

Temporal Effects in Laboratory Settings

A study on bulk azide-alkyne cycloaddition involving 1-Azidodecane and phenyl propargyl ether under conditions of linear heating has been reported . The reaction mechanism involves two parallel channels that yield isomeric 1,4- and 1,5-adducts .

Metabolic Pathways

Azides can potentially interact with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Transport and Distribution

Azides can potentially interact with various transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

Azides can potentially be directed to specific compartments or organelles based on their chemical properties and interactions with other molecules .

Propiedades

IUPAC Name |

1-azidodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3/c1-2-3-4-5-6-7-8-9-10-12-13-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDUJQUHCZDQBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452971 | |

| Record name | Decane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62103-13-3 | |

| Record name | Decane, 1-azido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[2-[[4-(4-ethoxyphenyl)-5-[[(2-phenylacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1658693.png)

![Quinoline, 1-[(2,4-dinitrophenyl)methyl]-1,2,3,4-tetrahydro-](/img/structure/B1658696.png)

![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B1658702.png)

![N'-{[(4-iodophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B1658708.png)

![[(Z)-[amino(pyridin-2-yl)methylidene]amino] 3-iodobenzoate](/img/structure/B1658709.png)

![2-bromo-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B1658714.png)

![(5E)-5-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1658715.png)